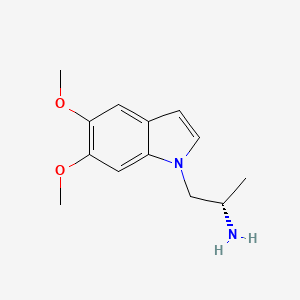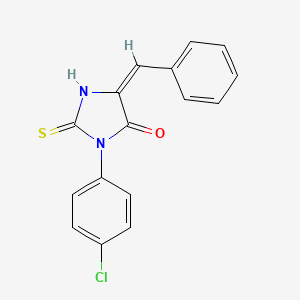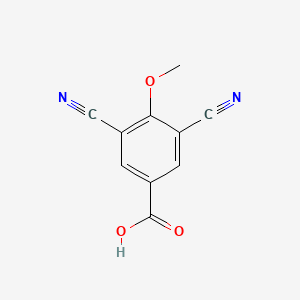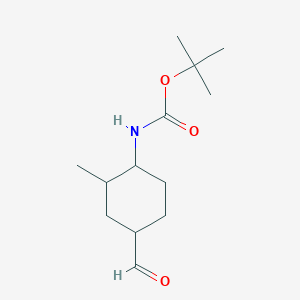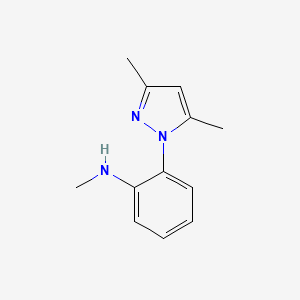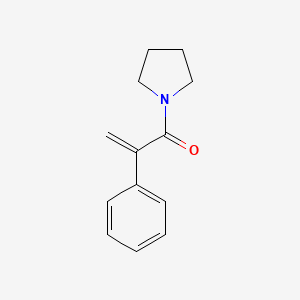
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide is a compound that features a 1,2,3-triazole ring and a thietane ring with a dioxide group. The presence of these rings makes the compound interesting for various applications in chemistry and biology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper catalysts in an aqueous medium, which facilitates the formation of the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the thietane ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity . This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thietane derivatives: Compounds with the thietane ring also show interesting chemical and biological properties.
Uniqueness
What sets 3-(2-(1H-1,2,3-Triazol-1-yl)ethyl)thietane 1,1-dioxide apart is the combination of the triazole and thietane rings, which imparts unique structural and functional characteristics
Eigenschaften
Molekularformel |
C7H11N3O2S |
|---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
3-[2-(triazol-1-yl)ethyl]thietane 1,1-dioxide |
InChI |
InChI=1S/C7H11N3O2S/c11-13(12)5-7(6-13)1-3-10-4-2-8-9-10/h2,4,7H,1,3,5-6H2 |
InChI-Schlüssel |
GKGJLJWMTMEOLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)CCN2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



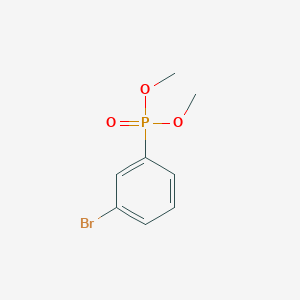
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
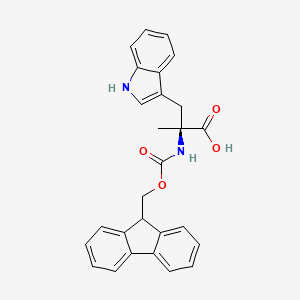

![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
